Acalabrutinib (ACP-196) Acalabrutinib (ACP-196) Acalabrutinib (ACP-196) is an irreversible inhibitor of Bruton’s tyrosine kinase (BTK). It can dose-dependently inhibit B cell receptor signaling in primary chronic lymphocytic leukemia cells. Upon administration, ACP-196 inhibits the activity of BTK and prevents the activation of the B-cell antigen receptor (BCR) signaling pathway. This prevents both B-cell activation and BTK-mediated activation of downstream survival pathways. This leads to an inhibition of the growth of malignant B cells that overexpress BTK. BTK, a member of the src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed in B-cell malignancies; it plays an important role in B lymphocyte development, activation, signaling, proliferation and survival. Previous study showed that ACP-196 had high selectivity for BTK when tested against a panel of 395 non-mutant kinases, which was associated with the reduced intrinsic reactivity of ACP-196's electrophile. Studies on mice and human cells demonstrate the high affinity of ACP-196 and its low affinity toward similar proteins in T-cell maturation.
Brand Name: Vulcanchem
CAS No.: 1420477-60-6
VCID: VC0002892
InChI: InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m0/s1
SMILES: CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5
Molecular Formula: C26H23N7O2
Molecular Weight: 465.52

Acalabrutinib (ACP-196)

CAS No.: 1420477-60-6

Inhibitors

VCID: VC0002892

Molecular Formula: C26H23N7O2

Molecular Weight: 465.52

Purity: 99%

Acalabrutinib (ACP-196) - 1420477-60-6

CAS No. 1420477-60-6
Product Name Acalabrutinib (ACP-196)
Molecular Formula C26H23N7O2
Molecular Weight 465.52
IUPAC Name 4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide
Standard InChI InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m0/s1
Standard InChIKey WDENQIQQYWYTPO-IBGZPJMESA-N
SMILES CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5
Appearance Light Yellow Solid
Melting Point >133°C (dec.)
Description Acalabrutinib (ACP-196) is an irreversible inhibitor of Bruton’s tyrosine kinase (BTK). It can dose-dependently inhibit B cell receptor signaling in primary chronic lymphocytic leukemia cells. Upon administration, ACP-196 inhibits the activity of BTK and prevents the activation of the B-cell antigen receptor (BCR) signaling pathway. This prevents both B-cell activation and BTK-mediated activation of downstream survival pathways. This leads to an inhibition of the growth of malignant B cells that overexpress BTK. BTK, a member of the src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed in B-cell malignancies; it plays an important role in B lymphocyte development, activation, signaling, proliferation and survival. Previous study showed that ACP-196 had high selectivity for BTK when tested against a panel of 395 non-mutant kinases, which was associated with the reduced intrinsic reactivity of ACP-196's electrophile. Studies on mice and human cells demonstrate the high affinity of ACP-196 and its low affinity toward similar proteins in T-cell maturation.
Purity 99%
Solubility Soluble in DMSO
Synonyms Acalabrutinib; 1420477-60-6; ACP-196; ACP196; ACP 196 Calquence; (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide
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PubChem Compound 71226662
Last Modified Nov 11 2021
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